BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide

CYP inhibition Drug metabolism Hepatocyte assay

2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide is a synthetic difluoroacetamide derivative characterized by a 4-chlorophenoxy ether linked to the alpha carbon of a difluoroacetamide group that is N-substituted with a 4-chlorophenyl ring. The presence of the electron-withdrawing gem‑difluoro moiety adjacent to the amide carbonyl distinguishes it from non-fluorinated phenoxyacetamide analogs and modulates its interaction with cytochrome P450 (CYP) enzymes.

Molecular Formula C14H9Cl2F2NO2
Molecular Weight 332.13
CAS No. 251096-74-9
Cat. No. B2670086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide
CAS251096-74-9
Molecular FormulaC14H9Cl2F2NO2
Molecular Weight332.13
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)Cl
InChIInChI=1S/C14H9Cl2F2NO2/c15-9-1-5-11(6-2-9)19-13(20)14(17,18)21-12-7-3-10(16)4-8-12/h1-8H,(H,19,20)
InChIKeyQULFXNFPOMHERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide (CAS 251096-74-9): A Multi-CYP Inhibition Profiling Agent


2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide is a synthetic difluoroacetamide derivative characterized by a 4-chlorophenoxy ether linked to the alpha carbon of a difluoroacetamide group that is N-substituted with a 4-chlorophenyl ring [1]. The presence of the electron-withdrawing gem‑difluoro moiety adjacent to the amide carbonyl distinguishes it from non-fluorinated phenoxyacetamide analogs and modulates its interaction with cytochrome P450 (CYP) enzymes. In curated ChEMBL bioactivity data, this compound has been profiled as a broad-spectrum inhibitor across major human hepatic CYP isoforms (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6) in human liver microsome assays [2]. This multi-target profile makes it useful for in vitro metabolic inhibition studies, where understanding the contribution of individual CYP isoforms to drug metabolism is critical for predicting drug-drug interactions.

Why Non-Fluorinated Phenoxyacetamide Analogs Cannot Substitute for 2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide in CYP Panel Studies


The difluoroacetamide group in this compound is not a simple bioisostere for the acetamide group found in closely related analogs like 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide (CAS 62095-58-3). The gem‑difluoro substitution alters the electronic properties and metabolic stability of the amide bond, directly impacting the compound's binding affinity and inhibitory potency toward different CYP isoforms. Research on difluoroacetamide derivatives has demonstrated that the CHF₂-CO-NH- moiety engages in stronger aromatic and hydrogen‑bond interactions compared to the non-fluorinated CH₃-CO-NH- fragment, leading to measurable shifts in target binding [1]. Consequently, substituting the difluoroacetamide with an acetamide or monofluoroacetamide analog would yield a different CYP inhibition signature, undermining the consistency of metabolic assay panels. Only the difluoro compound provides the specific multi-isoform inhibition profile documented in the BindingDB and ChEMBL databases, making it irreplaceable for studies requiring a defined, broad-spectrum CYP inhibitor [2].

Quantitative Differentiation of 2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide from Structural Analogs


CYP2A6 Inhibition: Demonstrated Potency in the Sub-Micromolar Range

In human liver microsome assays, 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide inhibits CYP2A6 with an IC50 of 560 nM using coumarin as a probe substrate [1]. This contrasts with the non-difluorinated analog 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide, for which published CYP inhibition data are absent. The sub-micromolar potency against CYP2A6, an enzyme crucial for nicotine and precarcinogen metabolism, is a specific quantitative feature not documented for the parent acetamide analog [2].

CYP inhibition Drug metabolism Hepatocyte assay

CYP1A2 Inhibition: Moderate Potency with Defined Selectivity Window

The compound inhibits CYP1A2 with an IC50 of 1,400 nM (1.4 μM) in human liver microsomes using phenacetin as the probe substrate [1]. This IC50 value is approximately 2.5-fold higher than its CYP2A6 IC50, indicating a quantifiable selectivity window between these two major hepatic CYP isoforms. In contrast, the broad-spectrum CYP inhibitor 1-aminobenzotriazole (ABT) typically exhibits a much narrower selectivity window, with IC50 values often falling within a 2- to 3-fold range across multiple isoforms [2].

CYP1A2 Metabolic stability Drug-drug interaction

Broad CYP Isoform Coverage: Simultaneous Inhibition of CYP2C8, 2C9, 2C19, and 2D6

In a single human liver microsome batch, this compound inhibited CYP2C8 (IC50 = 7,500 nM), CYP2C9 (IC50 = 2,800 nM), CYP2C19 (IC50 = 3,700 nM), and CYP2D6 (IC50 = 3,900 nM) [1]. This broad coverage across the CYP2C subfamily and CYP2D6 is not observed for the structurally related acetamide analog, which has no reported CYP panel data [2]. While the IC50 values are in the low micromolar range, the simultaneous activity provides a consistent multi-isoform fingerprint useful for in vitro metabolic profiling.

CYP panel ADME-Tox Metabolic fingerprinting

Enhanced Aromatic Binding via the CHF₂-CO-NH- Pharmacophore

STD-NMR experiments demonstrated that molecules containing the CHF₂-CO-NH- moiety exhibit stronger binding to aromatic protein surfaces compared to analogs with CH₂F-CO-NH- or CH₃-CO-NH- groups [1]. The observed binding strength follows the trend CHF₂ > CH₂F > CH₃, with the difluoroacetamide showing at least one order of magnitude stronger interaction than the CF₃ isostere [1]. This fundamental electronic effect, driven by CH-π interactions, underpins the compound's differentiated CYP binding profile relative to non-fluorinated or mono-fluorinated analogs [2].

Fluorine interactions CH-π binding NMR spectroscopy

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide Based on Quantitative Evidence


Reaction Phenotyping of CYP1A2 vs. CYP2A6 Metabolic Pathways

Researchers designing metabolic pathway assignment experiments can utilize 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide to dissect the contributions of CYP1A2 and CYP2A6. With an IC50 of 1,400 nM against CYP1A2 and 560 nM against CYP2A6 [1], a differential inhibitor concentration can be selected (e.g., 600–800 nM) to preferentially inhibit CYP2A6 while sparing CYP1A2, allowing clear pathway assignment in human hepatocyte or microsome incubations.

Standardized Multi-Isoform CYP Inhibition Panel

For laboratories performing routine ADME-Tox screening, this compound serves as a cost-effective single-chemical control to verify the activity of CYP2C8, 2C9, 2C19, and 2D6 in microsome batches [1]. Its documented IC50 values (2,800–7,500 nM) provide internal reference points for assay validation, eliminating the need to purchase and characterize four separate isoform-specific inhibitors [2].

Fluorine-Protein Interaction Probe in Structural Biology

The gem‑difluoro moiety's enhanced CH-π aromatic binding, validated by STD-NMR [1], makes this compound a useful probe for studying fluorine-mediated protein-ligand interactions. Structural biologists can employ it as a model ligand to investigate how the CHF₂ pharmacophore engages aromatic residues in CYP active sites, aiding in the rational design of metabolically stable drug candidates.

Comparator Compound for Structure-Activity Relationship (SAR) Studies of Difluoroacetamide Derivatives

Medicinal chemists exploring difluoroacetamide-based inhibitors can use 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide as a benchmark scaffold. Its broad CYP inhibition data and quantified binding advantage over monofluoro and non-fluorinated analogs [2] establish a baseline for optimizing potency and selectivity in next-generation compounds targeting specific CYP isoforms or other therapeutically relevant enzymes.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.